

Sophoridine Derivatives in Hepatology: A Comparative Meta-Analysis

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Compound of Interest

Compound Name: ZM600

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This guide provides a comprehensive comparison of sophoridine and its derivatives against alternative therapeutic agents in the context of liver diseases, including hepatocellular carcinoma (HCC), hepatitis B virus (HBV) infection, and liver fibrosis. The information is compiled from a meta-analysis of preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of sophoridine derivatives compared to other agents in various models of liver disease.

Table 1: In Vitro Cytotoxicity of Sophoridine and its Derivatives against Liver Cancer Cell Lines

Compound	Cell Line	IC50 (μM)	Alternative Agent	Cell Line	IC50 (μM)	Reference
Sophoridine	HepG2	> 80	Taxol	HepG2	15.6	[1]
Sophoridine Derivative 7i	HepG2	3.1	Taxol	HepG2	15.6	[1]
Sophoridine Derivative 6j	HepG2	< 10	Sophoridine	HepG2	> 5000	
Sophoridine Derivative 6j	MHCC-97H	< 10	-	-	-	
Sophoridine	SGC7901 (Gastric Cancer)	3.52	-	-	-	[2]
Sophoridine	AGS (Gastric Cancer)	3.91	-	-	-	[2]
Sophoridine Derivative 1	Multiple Cancer Cell Lines	0.062	-	-	-	[2]

Table 2: In Vivo Efficacy of Sophoridine Derivatives in Liver Disease Models

Compound	Model	Dosage	Outcome	Alternative Agent	Dosage	Outcome	Reference
Sophoridine	HCC Xenograft (Nude Mice)	20, 40 μ M	Significant tumor volume and weight reduction	Paclitaxel	10 μ g/mL	-	
Sophoridine Derivative ZM600	CCl4-induced Liver Fibrosis (Mice)	-	Marked amelioration of fibrosis	Silymarin	200 mg/kg	Significant reduction in fibrosis markers	[3][4]
Sophoridine	HBV (HepG2. 2.15 cells)	0.4 mM	40.2% HBsAg inhibition	Lamivudine	1.0 mM	31.5% HBsAg inhibition	[2]
Sophoridine	HBV (HepG2. 2.15 cells)	0.4 mM	More potent anti-HBV activity	Matrine, Oxymatrine, Sophocarpine	0.4 mM	Less potent anti-HBV activity	[2]
Entecavir	Chronic Hepatitis B (Human)	0.5 mg/day	78.3% HBV DNA clearance (48 weeks)	Adefovir	-	50.4% HBV DNA clearance (48 weeks)	[5]
Tislelizumab	Unresectable HCC (Human)	200 mg every 3 weeks	Non-inferior OS to Sorafenib	Sorafenib	400 mg twice daily	Median OS: 14.1 months	[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative studies are provided below.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of sophoridine derivatives on liver cancer cell lines.

Materials:

- 96-well plates
- Liver cancer cell lines (e.g., HepG2, MHCC-97H)
- Cell culture medium
- Sophoridine derivatives and control compounds
- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution
- Phenazine ethosulfate (PES) solution
- Microplate reader

Procedure:

- Seed cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[\[7\]](#)
- Treat the cells with various concentrations of sophoridine derivatives or control compounds. Include a vehicle-only control.
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Add 20 µL of a combined MTS/PES solution to each well.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Incubate the plates for 1-4 hours at 37°C.[8][9][10]
- Measure the absorbance of each well at 490 nm using a microplate reader.[10]
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[7]

Transwell Migration Assay

This assay evaluates the effect of sophoridine derivatives on the migratory capacity of cancer cells.

Materials:

- 24-well plates with Transwell inserts (8 µm pore size)
- Cancer cell lines
- Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
- Sophoridine derivatives and control compounds
- Cotton swabs
- Fixation solution (e.g., methanol)
- Staining solution (e.g., crystal violet)
- Microscope

Procedure:

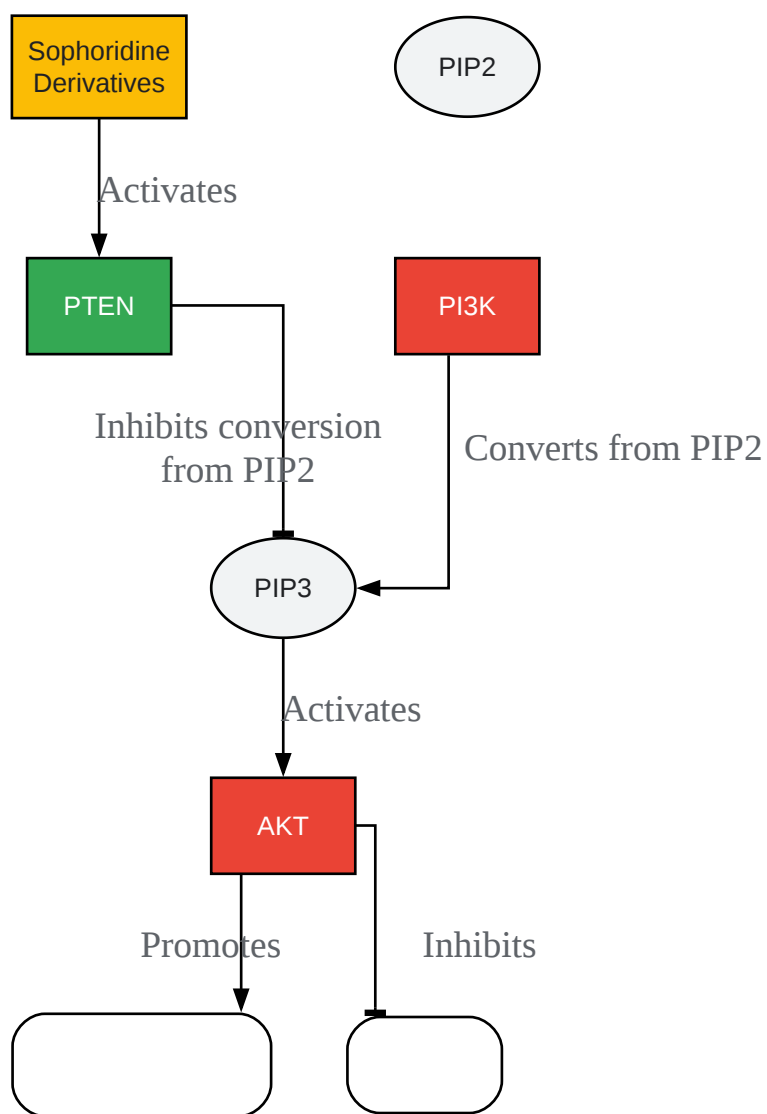
- Pre-coat the Transwell inserts with Matrigel for invasion assays (optional for migration assays).
- Starve the cells in serum-free medium for 18-24 hours prior to the assay.[11]
- Add medium containing a chemoattractant to the lower chamber of the 24-well plate.[11][12]

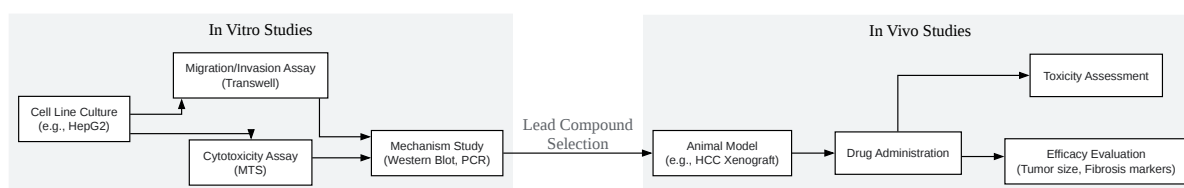
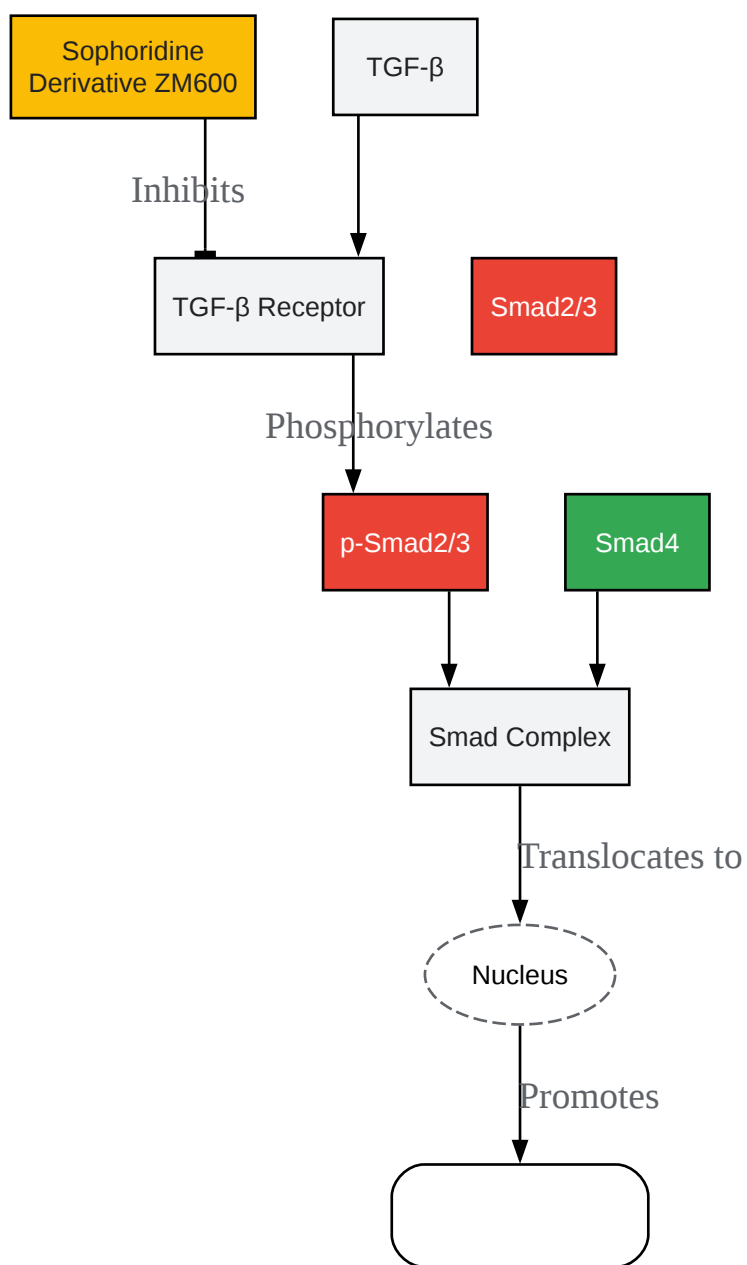
- Resuspend the starved cells in serum-free medium, with or without the sophoridine derivative, and seed them into the upper chamber of the Transwell insert.[\[11\]](#)[\[12\]](#)
- Incubate the plate for an appropriate duration (e.g., 12-24 hours) to allow for cell migration.
[\[11\]](#)[\[13\]](#)
- Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[\[12\]](#)[\[13\]](#)
- Fix the migrated cells on the lower surface of the membrane with a suitable fixative.[\[13\]](#)
- Stain the fixed cells with a staining solution like crystal violet.[\[12\]](#)
- Count the number of migrated cells in several random fields under a microscope.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by sophoridine derivatives and a general experimental workflow.

Signaling Pathways





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